1-(3-Chloro-4-fluorophenyl)biguanide chemical structure and properties
1-(3-Chloro-4-fluorophenyl)biguanide chemical structure and properties
An In-depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)biguanide: Structure, Properties, and Therapeutic Potential
Introduction
The biguanide class of molecules holds a significant place in medicinal chemistry, with its most prominent member, metformin, being a first-line therapy for type 2 diabetes mellitus worldwide.[1][2] The core biguanide structure, characterized by two linked guanidine groups, provides a unique scaffold for developing therapeutic agents with diverse mechanisms of action.[1] Beyond metabolic diseases, research has illuminated the potential of biguanide derivatives in oncology, infectious diseases, and more, sparking renewed interest in their synthesis and biological evaluation.[3][4]
This guide provides a comprehensive technical overview of a specific halogenated derivative, 1-(3-Chloro-4-fluorophenyl)biguanide. The introduction of chloro and fluoro substituents to the phenyl ring is a well-established medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and target binding affinity.[5] This document, intended for researchers, scientists, and drug development professionals, will delve into the molecular profile, synthesis, postulated mechanisms of action, and potential applications of this compound, presenting it as a valuable tool for modern drug discovery.
Part 1: Molecular Profile and Physicochemical Properties
1-(3-Chloro-4-fluorophenyl)biguanide is an aromatic biguanide derivative. Its identity is defined by a 3-chloro-4-fluorophenyl group attached to one of the terminal nitrogen atoms of the biguanide backbone. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility.
Chemical Structure:
Simplified representation of 1-(3-Chloro-4-fluorophenyl)biguanide
The key physicochemical properties of 1-(3-Chloro-4-fluorophenyl)biguanide and its common hydrochloride salt form are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉ClFN₅ (Free Base) | [6][7] |
| Molecular Weight | 229.64 g/mol (Free Base) | [6][7][8] |
| CAS Number | 35754-28-0 (Hydrochloride) | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 209-213 °C (literature value for hydrochloride salt) | [6][8] |
| SMILES (HCl salt) | Cl.NC(=N)NC(=N)Nc1ccc(F)c(Cl)c1 | [6] |
| InChI Key (Free Base) | DLLQSZUCBVOQDX-UHFFFAOYSA-N | [6] |
Part 2: Synthesis and Characterization
The synthesis of substituted aryl biguanides is a cornerstone for generating compound libraries for structure-activity relationship (SAR) studies. The most direct and widely adopted method involves the condensation of an appropriate aniline with cyanoguanidine (dicyandiamide).[10][11] This approach provides a reliable route to the desired biguanide, which can then be isolated as a hydrochloride salt.
Rationale for Synthetic Approach
The chosen synthetic pathway is based on its efficiency and the commercial availability of the starting materials. 3-Chloro-4-fluoroaniline serves as the precursor that introduces the specific halogenation pattern onto the phenyl ring.[12] Cyanoguanidine acts as the source for the biguanide backbone. The reaction is typically acid-catalyzed and driven to completion by heating, resulting in the formation of the N-aryl biguanide.
Experimental Protocol: Synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride
Objective: To synthesize 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride from 3-chloro-4-fluoroaniline and cyanoguanidine.
Materials:
-
3-Chloro-4-fluoroaniline (1.0 eq)[12]
-
Cyanoguanidine (dicyandiamide) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl) (2.0 eq)
-
Isopropanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-fluoroaniline (1.0 eq) and isopropanol.
-
Acidification: Slowly add concentrated hydrochloric acid (1.0 eq) to the mixture while stirring. An exotherm may be observed. The aniline hydrochloride salt should precipitate.
-
Addition of Cyanoguanidine: Add cyanoguanidine (1.1 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 82-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation of the product.
-
Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride salt.
-
-
Characterization: Dry the purified product under vacuum. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Part 3: Postulated Mechanism of Action
The biological activity of biguanides is complex and not fully elucidated, though several key mechanisms have been established, primarily from extensive studies on metformin.[1][13]
Primary Mechanism: Inhibition of Mitochondrial Complex I
The most widely accepted primary target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[13][14]
-
Inhibition of Complex I: Biguanides accumulate in the mitochondrial matrix and directly inhibit the activity of Complex I.
-
Altered Cellular Energy State: This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.
-
Activation of AMPK: The elevated AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[14][15]
-
Downstream Effects: Activated AMPK phosphorylates numerous downstream targets, leading to the therapeutic effects of biguanides. In the liver, this includes the inhibition of gluconeogenesis (glucose production), a key factor in its antihyperglycemic effect.[13][16]
Potential Alternative Mechanisms for Aryl-Biguanides
The presence of the 3-chloro-4-fluorophenyl group suggests that this derivative may possess additional or alternative mechanisms of action beyond mitochondrial targets. A closely related analog, 1-(3-chlorophenyl)biguanide (m-CPBG), is a known potent and selective agonist of the serotonin 5-HT₃ receptor.[17] This receptor is a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and gut motility. The structural similarity suggests that 1-(3-Chloro-4-fluorophenyl)biguanide could also interact with serotonergic or other neurological targets, an avenue that warrants experimental validation.
Part 4: Applications in Drug Discovery and Development
1-(3-Chloro-4-fluorophenyl)biguanide serves as a valuable probe and building block for drug discovery campaigns across several therapeutic areas.
-
Metabolic Diseases: As an analog of metformin, this compound is a prime candidate for studies aimed at developing next-generation antihyperglycemic agents. The halogen substituents can alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy, duration of action, or reduced side effects.[2]
-
Oncology: The role of AMPK in suppressing cell growth and proliferation by inhibiting the mTOR pathway has positioned biguanides as promising candidates for cancer therapy and chemoprevention.[3][13] This derivative can be used to explore the SAR of biguanides in various cancer cell lines, particularly those with metabolic vulnerabilities.
-
Neuroscience: Based on the known 5-HT₃ agonist activity of a close analog[17], 1-(3-Chloro-4-fluorophenyl)biguanide could be investigated for its effects on the central and peripheral nervous systems. This opens up potential applications in areas like anxiety, depression, or chemotherapy-induced nausea.
-
Antimicrobial Research: The biguanide scaffold is present in antiseptics like chlorhexidine. Derivatives such as this one can be screened for activity against a panel of bacterial and fungal pathogens, as has been done for related compounds.[18]
Part 5: Safety and Handling
As with any research chemical, 1-(3-Chloro-4-fluorophenyl)biguanide must be handled with appropriate precautions in a laboratory setting. The available safety data indicates that the compound is an irritant.[6]
| Hazard Classification | Details | Reference(s) |
| Signal Word | Warning | [6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][19] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [6] |
| Target Organs | Respiratory system | [6] |
Standard Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles when handling the compound.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Exposure Controls: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic potential of 1-(3-Chloro-4-fluorophenyl)biguanide on a selected cell line (e.g., HeLa or HepG2).
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
1-(3-Chloro-4-fluorophenyl)biguanide stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the biguanide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Conclusion
1-(3-Chloro-4-fluorophenyl)biguanide represents a scientifically significant molecule at the intersection of metabolic disease research, oncology, and medicinal chemistry. Its well-defined structure, accessible synthesis, and multifaceted biological potential make it an exemplary tool for modern drug discovery. By leveraging the established mechanistic framework of biguanides while exploring the unique properties conferred by its specific halogenation pattern, researchers can further probe the therapeutic possibilities of this important chemical class. This guide provides the foundational knowledge for scientists to handle, synthesize, and strategically deploy this compound in their research endeavors.
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